

comparative antidepressant effects halogenated tryptamines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

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Pharmacological Profile of Halogenated DMT Analogs

The table below summarizes the receptor binding and functional activity data for classic psychedelics and the novel halogenated DMT analogs, as characterized by in vitro assays [1].

Compound	5-HT1A Receptor (Ki, nM)	5-HT2A Receptor (Ki, nM)	5-HT2B Receptor (Ki, nM)	5-HT2C Receptor (Ki, nM)	SERT (Ki, nM)	Head Twitch Response (HTR)	Key Finding
DMT	269	44	129	38	3029	Yes (at 5 mg/kg)	Classic psychedelic; induces HTR.
5-F-DMT	214	21	61	20	482	Yes	Higher 5-HT2A affinity & potency than DMT.

Compound	5-HT1A Receptor (Ki, nM)	5-HT2A Receptor (Ki, nM)	5-HT2B Receptor (Ki, nM)	5-HT2C Receptor (Ki, nM)	SERT (Ki, nM)	Head Twitch Response (HTR)	Key Finding
5-CI-DMT	79	5.9	16	7.3	103	Yes	Highest receptor affinity; potent HTR induction.
5-Br-DMT	42	4.6	11	5.9	85	No	High affinity; non-hallucinogenic (lacks HTR).

Experimental Data on Antidepressant-like Efficacy

The following table consolidates the key behavioral and neuroplasticity experiments demonstrating the antidepressant potential of 5-Br-DMT [1].

Experiment Type	Model/Assay	Treatment (5-Br-DMT)	Key Result	Interpretation
Behavioral: Antidepressant Effect	Mouse Forced Swim Test (FST)	Single 10 mg/kg (i.p.)	Significant reduction in immobility time	Rapid antidepressant-like effect.
Behavioral: Hallucinogenic Potential	Mouse Head Twitch Response (HTR)	1-30 mg/kg (i.p.)	No HTR induced at any dose	Suggests non-hallucinogenic properties.
Molecular: Neuroplasticity	Gene Expression (mouse brain)	Single 10 mg/kg (i.p.)	Upregulated plasticity genes (Arc, Egr-1, Egr-2, Egr-3) in PFC and hippocampus	Promotes neuroplastic adaptations.

Experiment Type	Model/Assay	Treatment (5-Br-DMT)	Key Result	Interpretation
Cellular: Structural Plasticity	Dendritic Growth (in vitro)	10 μ M for 24h	Increased dendritic arbor complexity in cortical neurons	Direct psychoplastogenic effect.

Detailed Experimental Protocols

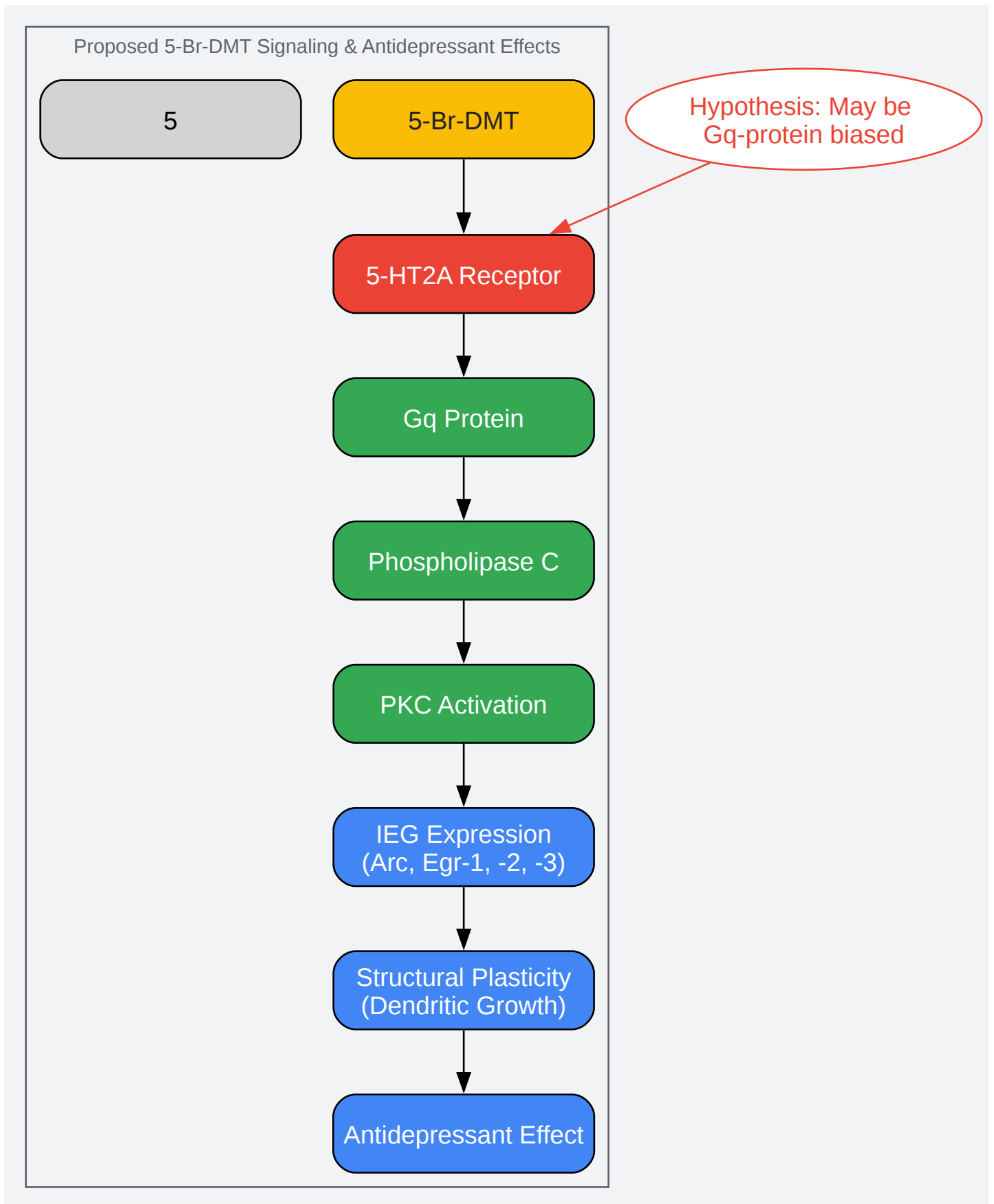
The core methodologies from the key study on halogenated DMT analogs are outlined below [1].

- Radioligand Binding Assays
 - **Purpose:** To determine the affinity (K_i) of the compounds for human serotonin receptors (5-HT_{1A/2A/2B/2C}) and the serotonin transporter (SERT).
 - **Method:** Membranes from transfected CHO-K1 (for receptors) or HEK293 (for SERT) cells were incubated with the test compound and a radioactive ligand specific to each target (³H]-8-OH-DPAT for 5-HT_{1A}, ³H]-ketanserin for 5-HT_{2A}, ³H]-LSD for 5-HT_{2B/2C}, and ³H]-citalopram for SERT). Non-specific binding was determined with a high concentration of a known competitive ligand (e.g., 10 μ M 5-HT). Affinity (K_i) was calculated from the concentration-dependent inhibition of the radioactive ligand binding.
- Head Twitch Response (HTR)
 - **Purpose:** A behavioral proxy in mice for the hallucinogenic potential of a compound in humans.
 - **Method:** Mice were administered the test compound (or vehicle) intraperitoneally (i.p.) and placed in an observation chamber. HTRs (characteristic rapid head movements) were counted by a blinded observer or automated software for 30 minutes post-administration. A known psychedelic like DMT induces a dose-dependent increase in HTR.
- Calcium Mobilization Assay
 - **Purpose:** To assess the functional efficacy and potency (EC₅₀) of the compounds at the 5-HT_{2A} receptor.
 - **Method:** CHO-K1 cells stably expressing the human 5-HT_{2A} receptor were loaded with a calcium-sensitive fluorescent dye (Fluo-4 NW). After compound application, the increase in intracellular calcium, a downstream signal of 5-HT_{2A} receptor activation, was measured fluorometrically. The response was normalized to the maximum effect induced by a full agonist like 5-HT.

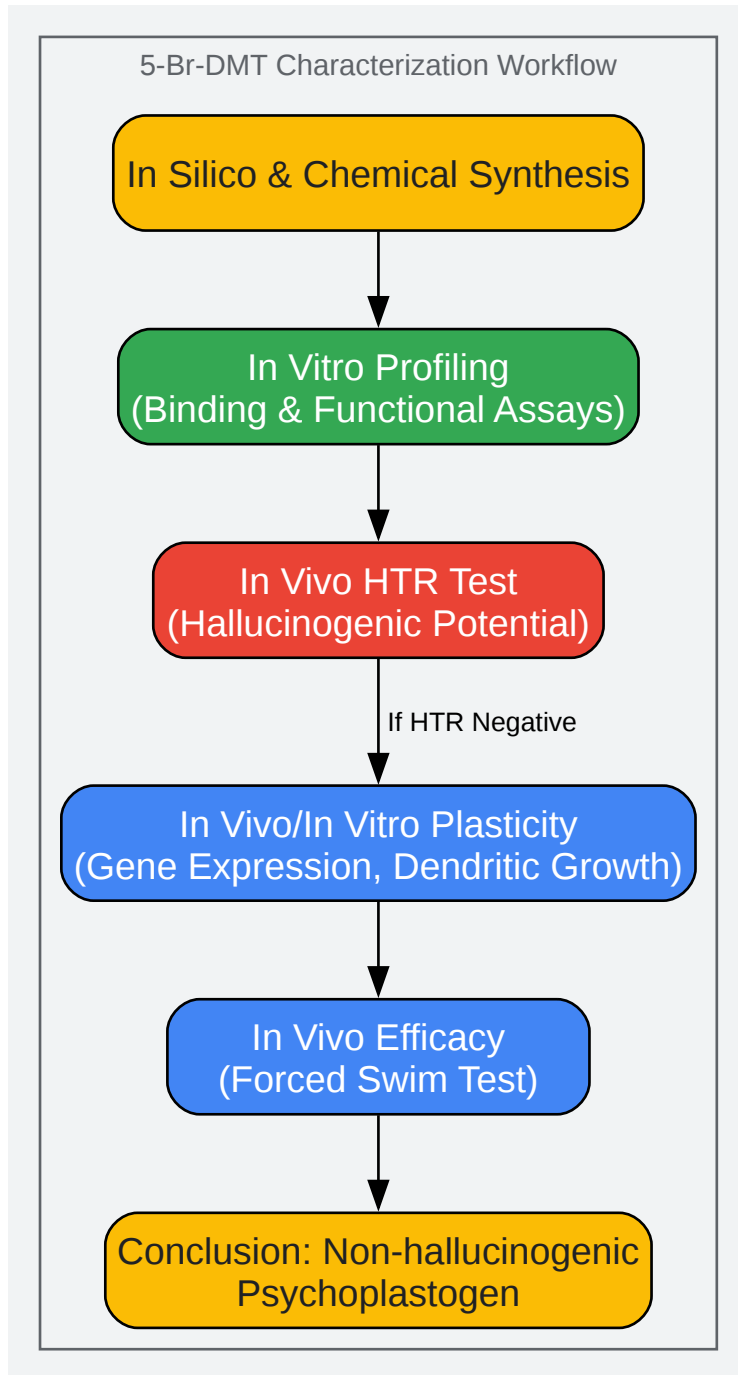
- Forced Swim Test (FST)
 - **Purpose:** A standard behavioral assay for screening antidepressant-like activity in rodents.
 - **Method:** Mice were placed in an inescapable cylinder of water for 6 minutes. The time the mouse spends immobile (making only movements necessary to keep its head above water) is recorded. A reduction in immobility time after a single administration of the test compound is interpreted as an antidepressant-like effect.
- Gene Expression Analysis (qRT-PCR)
 - **Purpose:** To measure changes in the expression of immediate early genes (IEGs) associated with neuroplasticity.
 - **Method:** At a specific time point after compound administration (e.g., 2 hours), the prefrontal cortex and hippocampus were dissected. RNA was extracted, reverse-transcribed to cDNA, and the expression of target genes (Arc, Egr-1, Egr-2, Egr-3) was quantified using quantitative real-time PCR (qRT-PCR). Data were normalized to housekeeping genes.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the proposed signaling mechanism and the experimental workflow used to characterize 5-Br-DMT, based on the search results [2] [1].



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Key Comparative Insights for Drug Development

The data suggests that **5-Br-DMT is a promising candidate for further development** due to its unique profile [1]. Its high affinity for 5-HT1A and 5-HT2A receptors, combined with its ability to induce neuroplasticity and antidepressant-like behavior without inducing the head twitch response, positions it as a potential **non-hallucinogenic psychoplastogen**.

- **Structural Insights:** Recent cryo-EM structures show that psychedelics like DMT and psilocin bind deeply in the orthosteric pocket of the 5-HT2A receptor, making specific contacts with residues like D155 and F340 [2]. The bulky bromine substituent in 5-Br-DMT likely alters this interaction, potentially leading to biased signaling that favors neuroplasticity over the pathways responsible for hallucinations.
- **Therapeutic Implications:** The separation of hallucinogenic effects from therapeutic plasticity (as seen with 5-Br-DMT) is a primary goal in next-generation psychedelic research [3] [1]. This could lead to safer, more scalable treatments that do not require intensive therapeutic supervision.

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References

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